2,5-disubstituierte Thiazole
2,5-Disubstituted thiazoles are a class of heterocyclic compounds characterized by the presence of a sulfur atom within the five-membered ring structure, alongside two substituents at positions 2 and 5. These compounds exhibit a broad range of biological activities due to their unique electronic properties and structural features. They have been explored for potential applications in various fields including pharmaceuticals, agrochemicals, and materials science.
In pharmaceutical research, 2,5-disubstituted thiazoles are frequently utilized as drug precursors or directly as bioactive molecules due to their ability to modulate enzyme activities, inhibit viral replication, and exhibit anti-inflammatory properties. Their structural versatility allows for the design of compounds with specific pharmacological profiles tailored to target various diseases.
In agrochemicals, these thiazole derivatives can serve as herbicides, fungicides, or insecticides by disrupting key biological processes in pests and pathogens. The introduction of substituents at positions 2 and 5 influences their solubility, stability, and efficacy, making them valuable tools for crop protection.
Moreover, in materials science, 2,5-disubstituted thiazoles find application in the synthesis of luminescent materials, sensors, and conductive polymers due to their electronic characteristics. These compounds can be synthesized through various methods such as nucleophilic substitution or condensation reactions, providing flexibility in the design process.
In summary, 2,5-disubstituted thiazoles represent a diverse and versatile class of heterocycles with significant potential across multiple industries, driven by their unique chemical properties and broad range of applications.

Struktur | Chemischer Name | CAS | MF |
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(E)-1-(2-Chloro-5-thiazolylmethyl)-3-(methyl-d3)-2-nitroguanidine | 1262776-24-8 | C6H8ClN5O2S |
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1-[(2-Chloro-5-thiazolyl)methyl]-3-piperidinemethanol | 939986-52-4 | C10H15ClN2OS |
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4-[(2-Chloro-5-thiazolyl)methoxy]piperidine hydrochloride | 1185311-06-1 | C9H15Cl3N2OS |
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1-[(2-Chloro-5-thiazolyl)methyl]-3-piperidinol | 939986-51-3 | C9H13ClN2OS |
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5-(Chloromethyl)-2-(2-furanylmethoxy)thiazole | 1065484-88-9 | C9H8ClNO2S |
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2-Chloro-5-(tributylstannyl)thiazole | 889672-73-5 | C15H28ClNSSn |
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2-(5-(Tributylstannyl)thiazol-2-yl)propan-2-ol | 1245816-17-4 | C18H35NOSSn |
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ethyl 2-(2-bromo-1,3-thiazol-5-yl)acetate | 214833-98-4 | C7H8BrNO2S |
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2-Methyl-5-phenylthiazole | 19968-60-6 | C10H9NS |
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2-(2-Amino-1,3-thiazol-5-yl)-N-methylacetamide | 1172707-63-9 | C6H9N3OS |
Verwandte Literatur
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Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
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